![molecular formula C17H16N4O3S B2973586 ethyl 2-(1H-indazole-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1219904-41-2](/img/structure/B2973586.png)
ethyl 2-(1H-indazole-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
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Overview
Description
This compound is an analytical reference standard categorized as a precursor in the synthesis of various synthetic cannabinoids . It’s intended for research and forensic applications .
Molecular Structure Analysis
The molecular formula of this compound is C15H19N3O3 . The InChI code is InChI=1S/C15H19N3O3/c1-15(2,3)12(14(20)21-4)16-13(19)11-9-7-5-6-8-10(9)17-18-11/h5-8,12H,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1 .Physical And Chemical Properties Analysis
The compound is a crystalline solid . It has a formula weight of 289.3 . Its solubility varies with different solvents: DMF: 12.5 mg/ml, DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml, DMSO: 10 mg/ml, Ethanol: 3 mg/ml .Scientific Research Applications
Synthetic Cannabinoid Precursor
MDMB-INACA serves as an analytical reference standard and a precursor in the synthesis of synthetic cannabinoids. Researchers use it to study the chemical properties, metabolism, and pharmacological effects of these compounds . Synthetic cannabinoids are often designed to mimic the effects of natural cannabinoids found in cannabis, and MDMB-INACA plays a crucial role in their development.
Drug Development and Pharmacology
MDMB-INACA’s structure includes an indazole ring, which is a common motif in drug design. Researchers explore its potential as a scaffold for developing novel drugs. For instance:
- Antitumor Activity : Indazole derivatives have shown promise as antitumor agents . Investigating MDMB-INACA’s effects on cancer cells could lead to new therapies.
- Tyrosine Kinase Inhibition : The 1H-indazole-3-amine structure effectively binds to the hinge region of tyrosine kinases, making it relevant for drug development .
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell biology, and the treatment of cancer cells, microbes, and different types of disorders in the human body .
Mode of Action
For instance, some indole derivatives have been reported to exhibit inhibitory activity against certain viruses .
Biochemical Pathways
It is known that indole derivatives can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Similar compounds, such as indole derivatives, have been reported to exhibit various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
properties
IUPAC Name |
ethyl 2-(1H-indazole-3-carbonylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-2-24-16(23)10-7-8-12-13(10)18-17(25-12)19-15(22)14-9-5-3-4-6-11(9)20-21-14/h3-6,10H,2,7-8H2,1H3,(H,20,21)(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLCOFONLMRYDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=NNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(1H-indazole-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate |
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